Introduction: Elucidating the Profile of a Novel Morpholine Scaffold
Introduction: Elucidating the Profile of a Novel Morpholine Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 2-(Morpholin-2-yl)acetamide
In the landscape of medicinal chemistry and drug development, the morpholine ring is a privileged scaffold, prized for its favorable metabolic stability, aqueous solubility, and ability to engage in crucial hydrogen bonding interactions. This guide focuses on a specific, yet sparsely documented derivative: 2-(Morpholin-2-yl)acetamide. It is critical to distinguish this molecule from its more common isomer, 2-(Morpholin-4-yl)acetamide, where the acetamide moiety is attached to the ring's nitrogen atom. In the subject compound, the linkage is via a carbon atom at the 2-position, creating a chiral center and fundamentally altering its three-dimensional shape and electronic properties.
Given the scarcity of published experimental data for 2-(Morpholin-2-yl)acetamide, this whitepaper serves as a predictive and methodological guide for researchers. By leveraging computational models, analyzing its constituent functional groups—the secondary amine of the morpholine ring and the primary carboxamide—and referencing data from analogous structures, we can construct a robust, anticipated physicochemical profile. This document provides not only predicted values for key parameters but also outlines the essential experimental workflows required for their empirical validation, thereby equipping drug development professionals with the knowledge to effectively characterize and utilize this compound.
Molecular Identity and Structural Attributes
A precise understanding of a compound's structure is the foundation of all subsequent physicochemical analysis.
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IUPAC Name: 2-morpholin-2-ylacetamide
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Molecular Formula: C₆H₁₂N₂O₂
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Canonical SMILES: C1COC(CN1)CC(=O)N[1]
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InChI Key: XLZZCQLWBSKIMI-UHFFFAOYSA-N[1]
The structure features a saturated morpholine ring, which typically adopts a stable chair conformation. The acetamide group is attached to the C2 position, introducing a stereocenter. The secondary amine at the N4 position and the primary amide at the terminus of the side chain are the key functional groups that will dictate the molecule's solubility, acid-base properties, and potential for intermolecular interactions.
Predicted Physicochemical Properties: A Quantitative Overview
Computational methods provide a valuable first look into a molecule's behavior. The following table summarizes key properties predicted for 2-(Morpholin-2-yl)acetamide, which are essential for early-stage drug discovery assessments.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 144.17 g/mol [2] | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good membrane permeability and oral bioavailability. |
| Monoisotopic Mass | 144.08987 Da[1] | Essential for high-resolution mass spectrometry analysis to confirm identity. |
| XLogP | -1.7[1] | Indicates high hydrophilicity. The compound is predicted to be highly soluble in aqueous media but may face challenges with passive membrane diffusion. |
| Hydrogen Bond Donors | 3 (1 from N-H, 2 from -NH₂)[2] | Strong capacity for hydrogen bonding, contributing to high aqueous solubility and target-binding interactions. |
| Hydrogen Bond Acceptors | 3 (2 from O, 1 from N)[2] | Further enhances potential for solubility and molecular recognition. |
| Polar Surface Area (PSA) | 55.6 Ų[2] | Suggests good potential for oral absorption and blood-brain barrier penetration (generally PSA < 90 Ų is favorable). |
| Rotatable Bonds | 2[2] | Low number of rotatable bonds indicates conformational rigidity, which can be advantageous for binding affinity and reduce entropy loss upon binding. |
In-Depth Analysis of Core Physicochemical Parameters
Lipophilicity and Ionization (LogP & pKa)
The interplay between lipophilicity (LogP) and ionization (pKa) governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
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Lipophilicity (LogP): The predicted XLogP of -1.7 signifies that 2-(Morpholin-2-yl)acetamide is substantially more soluble in water than in octanol.[1] This high polarity is driven by the morpholine ring's oxygen and nitrogen atoms, as well as the primary amide group. While this ensures excellent aqueous solubility, it may present a challenge for passive diffusion across the lipid bilayers of cell membranes.
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Acid-Base Properties (pKa): The molecule possesses two key ionizable groups:
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The Secondary Amine (N4-H): This group is basic. The pKa of the parent morpholine molecule is approximately 8.3.[3] The acetamide substituent at the C2 position is electronically distant and should have a minimal inductive effect. Therefore, the pKa of the secondary amine in 2-(Morpholin-2-yl)acetamide is predicted to be in the range of 8.0 - 8.5 . This means that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form, further enhancing its aqueous solubility.
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The Primary Amide (-CONH₂): The N-H protons of a primary amide are exceptionally weakly acidic, with a pKa typically greater than 15.[4][5] As such, this group will not ionize under physiological conditions and does not contribute to the acid-base profile in a relevant biological context.
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The distribution coefficient (LogD) will be highly pH-dependent. At pH values below its pKa, the molecule will be protonated and even more hydrophilic (lower LogD), while at pH values above its pKa, it will be neutral, and its LogD will approach its LogP.
Aqueous Solubility
High aqueous solubility is a cornerstone of effective drug delivery. Based on its molecular structure and predicted properties, 2-(Morpholin-2-yl)acetamide is expected to exhibit excellent solubility.
Causality behind High Solubility:
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Low Lipophilicity: The negative LogP value is a primary indicator.
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Extensive Hydrogen Bonding: With three hydrogen bond donors and three acceptors, the molecule can readily interact with the water lattice.
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Ionization: At neutral and acidic pH, the protonation of the morpholine nitrogen creates a charged species, which is highly favored for solvation in water.
This combination of factors makes it a promising candidate for formulation in aqueous-based delivery systems for oral or parenteral administration.
Recommended Experimental Characterization Workflow
Empirical validation of predicted properties is a mandatory step in drug development. The following workflow provides a logical, self-validating sequence for the comprehensive characterization of 2-(Morpholin-2-yl)acetamide.
Caption: A logical workflow for the definitive characterization of 2-(Morpholin-2-yl)acetamide.
Standard Operating Protocols for Key Experiments
The following protocols are presented as standardized methods for obtaining reliable and reproducible data.
Protocol 5.1: Identity Confirmation by LC-MS and NMR Spectroscopy
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol for MS, DMSO-d₆ for NMR).
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High-Resolution Mass Spectrometry (HRMS):
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Technique: Electrospray Ionization (ESI) in positive mode.
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Analysis: Infuse the sample into a time-of-flight (TOF) or Orbitrap mass spectrometer.
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Validation: The measured m/z for the [M+H]⁺ ion must match the theoretical exact mass (145.09715 Da) within a 5 ppm error margin.[1]
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NMR Spectroscopy:
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¹H NMR: Acquire a proton NMR spectrum. Anticipated signals include a multiplet for the proton at the C2 chiral center, distinct multiplets for the axial and equatorial protons of the morpholine ring, a singlet or AB quartet for the CH₂ group adjacent to the amide, and two broad singlets for the -NH₂ and N-H protons.[6][7]
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¹³C NMR: Acquire a carbon spectrum to confirm the presence of six distinct carbon signals corresponding to the structure.
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Protocol 5.2: Determination of Thermodynamic Aqueous Solubility
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Principle: The shake-flask method is the gold standard for determining thermodynamic solubility.
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Procedure:
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Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
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Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Filter the samples through a 0.45 µm filter to remove undissolved solid.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
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Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
Protocol 5.3: Determination of pKa by Potentiometric Titration
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Principle: This method measures the change in pH of a solution upon the addition of a titrant (acid or base).
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Procedure:
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Accurately weigh and dissolve the compound in deionized water, potentially with a small amount of co-solvent if needed, to a known concentration (e.g., 1-10 mM).
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Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while monitoring the pH with a calibrated electrode.
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Plot the pH versus the volume of titrant added.
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The pKa is determined from the inflection point of the titration curve or by calculating the pH at which the compound is 50% ionized.
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Validation: The titration curve should be sharp and well-defined, allowing for accurate determination of the equivalence point.
Conclusion
2-(Morpholin-2-yl)acetamide presents a compelling physicochemical profile for consideration in drug discovery programs. Its predicted high hydrophilicity, driven by a low LogP and multiple hydrogen bonding groups, ensures excellent aqueous solubility. The basicity of the morpholine nitrogen (predicted pKa ~8.0-8.5) will lead to significant protonation at physiological pH, a factor that benefits solubility but may temper passive membrane permeability. Its relatively rigid structure and low molecular weight are advantageous traits that align with established principles for developing orally bioavailable drugs. While this guide provides a robust, theoretically grounded assessment, the experimental validation outlined herein is an indispensable next step for any research team aiming to advance this promising chemical entity.
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